3-[(2,3-Dimethylphenoxy)methyl]piperidine hydrochloride
Description
Structural Identity and IUPAC Nomenclature
3-[(2,3-Dimethylphenoxy)methyl]piperidine hydrochloride is a piperidine derivative characterized by a distinct molecular structure consisting of a piperidine ring connected to a 2,3-dimethylphenoxy group via a methylene bridge. The compound has the molecular formula C₁₄H₂₂ClNO with a molecular weight of 255.78 g/mol. Its Chemical Abstracts Service (CAS) registry number is 1220033-58-8, which serves as its unique identifier in chemical databases worldwide.
The IUPAC nomenclature for this compound follows systematic naming conventions for organic molecules. The base structure is piperidine, with substitution at the 3-position by a (2,3-dimethylphenoxy)methyl group, forming the free base 3-[(2,3-dimethylphenoxy)methyl]piperidine. The hydrochloride designation indicates that the compound exists as a salt formed through the protonation of the nitrogen atom in the piperidine ring by hydrochloric acid.
The structural characteristics can be represented through Simplified Molecular Input Line Entry System (SMILES) notation as: CC1=C(C)C(OCC2CNCCC2)=CC=C1.[H]Cl. This notation encodes the molecular structure, indicating the arrangement of atoms and bonds within the molecule.
The compound features several key structural elements that define its chemical behavior:
| Structural Element | Description |
|---|---|
| Piperidine ring | Six-membered heterocyclic ring with one nitrogen atom |
| Methylene bridge | Single carbon linker (-CH₂-) connecting the piperidine and phenoxy groups |
| 2,3-Dimethylphenoxy group | Aromatic group with methyl substituents at positions 2 and 3 |
| Hydrochloride salt | Formed by protonation of the piperidine nitrogen |
The three-dimensional conformation of this molecule is particularly important for its chemical reactivity. The piperidine ring typically adopts a chair conformation, while the phenoxy group introduces steric considerations that influence the overall molecular shape and potential binding interactions.
Historical Context of Piperidine Derivatives in Chemical Research
The development of this compound builds upon the extensive history of piperidine chemistry. Piperidine itself was first reported in 1850 by the Scottish chemist Thomas Anderson and independently in 1852 by the French chemist Auguste Cahours, who named it. The name "piperidine" derives from the genus name Piper, which is the Latin word for pepper, reflecting its initial isolation from black pepper.
The evolution of synthetic methods for creating piperidine derivatives has progressed significantly since these early discoveries. Industrially, piperidine is produced by the hydrogenation of pyridine, typically over a molybdenum disulfide catalyst, following the reaction: C₅H₅N + 3 H₂ → C₅H₁₀NH. This fundamental reaction laid the groundwork for the development of more complex piperidine derivatives.
The specific development of phenoxy-substituted piperidines represents a more recent advancement in heterocyclic chemistry. The synthesis of these compounds typically involves reactions between appropriately substituted phenols and piperidine derivatives. Research into such structures intensified in the late 20th and early 21st centuries as their potential pharmaceutical applications became more apparent.
Recent advances in the synthesis of piperidine derivatives have expanded the structural diversity available to chemists. For instance, the work by Islam et al. and Ahmad et al. has introduced novel catalytic methods for synthesizing various piperidine derivatives, including those with complex substitution patterns. Additionally, researchers have developed multicomponent reaction strategies that allow for the efficient creation of highly functionalized piperidine structures.
The historical progression of research into compounds like this compound represents the continuous refinement of synthetic methodologies aimed at creating molecules with specific structural features and potential biological activities.
Position Within Heterocyclic Compound Classification
This compound belongs to the broader family of heterocyclic compounds, which are defined as cyclic organic compounds containing at least one heteroatom (an atom other than carbon) within the ring structure. Heterocyclic compounds are abundant in nature and constitute approximately half of all known organic compounds, including many natural products, alkaloids, and pharmaceuticals.
Within the classification system of heterocycles, this compound falls under several specific categories:
Saturated heterocycles: The piperidine ring is a saturated six-membered nitrogen-containing heterocycle, classified as an aliphatic heterocyclic compound.
Mono-heteroatomic systems: The piperidine core contains a single nitrogen heteroatom in a six-membered ring.
Aza-heterocycles: Specifically, piperidine is classified as an azacyclohexane, indicating a six-membered ring where one carbon atom has been replaced by nitrogen.
The hierarchical classification of this compound can be represented as follows:
| Classification Level | Category |
|---|---|
| Primary classification | Heterocyclic compound |
| Ring size | Six-membered ring (piperidine) |
| Heteroatom type | Nitrogen-containing (aza-heterocycle) |
| Saturation level | Saturated heterocycle |
| Substitution pattern | 3-position substituted |
| Functional groups | Phenoxy ether, hydrochloride salt |
While piperidine represents one of the simpler heterocyclic structures, its derivatives like this compound demonstrate the structural complexity that can be achieved through substitution. This compound exemplifies how basic heterocyclic scaffolds can be elaborated to create molecules with specific chemical and potentially biological properties.
The phenoxy substitution at the 3-position of the piperidine ring places this compound in relation to similar heterocyclic structures such as 3-[(3,5-dimethylphenoxy)methyl]piperidine (CAS: 946787-35-5) and 3-[(3,4-dimethylphenoxy)methyl]piperidine (CAS: 883547-94-2). These structural relatives differ primarily in the position of the methyl substituents on the phenoxy ring, which can significantly influence their chemical behavior and potential applications.
Significance in Pharmaceutical Chemistry
Piperidine derivatives hold substantial importance in pharmaceutical chemistry, with the piperidine structure featuring prominently in numerous medications spanning diverse therapeutic categories. While specific pharmaceutical applications of this compound itself are not extensively documented in the provided search results, the compound belongs to a structural class with recognized pharmaceutical potential.
The piperidine scaffold is found in various pharmaceutically active compounds including selective serotonin reuptake inhibitors, antihistamines, opioids, and antipsychotics. The pharmaceutical relevance of piperidine derivatives stems from their favorable drug-like properties and their ability to interact with diverse biological targets.
The global market for piperidine compounds is experiencing substantial growth, with projections indicating a compound annual growth rate (CAGR) of approximately 5% from 2023 to 2028. This growth reflects the increasing demand for innovative drugs and the expanding applications of piperidine derivatives in the pharmaceutical industry.
Research into compounds structurally related to this compound suggests potential applications in several pharmaceutical areas:
Recent advances in the synthesis and evaluation of piperidine derivatives have expanded our understanding of their pharmaceutical potential. For instance, research into substituted piperidinones, which are structurally related to our compound of interest, has yielded molecules with diverse biological activities.
The significance of this compound in pharmaceutical chemistry also relates to its potential role as an intermediate or building block in the synthesis of more complex bioactive molecules. The presence of both a basic nitrogen center and an aromatic region with specific substitution patterns provides chemists with a versatile scaffold for further elaboration.
In the broader context of drug discovery, compounds like this compound contribute to the growing library of structurally diverse molecules that researchers can investigate for novel biological activities and therapeutic applications.
Properties
IUPAC Name |
3-[(2,3-dimethylphenoxy)methyl]piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO.ClH/c1-11-5-3-7-14(12(11)2)16-10-13-6-4-8-15-9-13;/h3,5,7,13,15H,4,6,8-10H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPIDBDAHKTXVQT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)OCC2CCCNC2)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.78 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2,3-Dimethylphenoxy)methyl]piperidine hydrochloride typically involves the reaction of 2,3-dimethylphenol with piperidine in the presence of a suitable base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The hydrochloride salt is then formed by treating the free base with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
3-[(2,3-Dimethylphenoxy)methyl]piperidine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced under specific conditions to yield different reduced forms.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens and alkylating agents are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce various reduced forms of the compound.
Scientific Research Applications
Chemistry
- Building Block in Synthesis: 3-[(2,3-Dimethylphenoxy)methyl]piperidine hydrochloride serves as a fundamental building block in the synthesis of more complex organic molecules. Its ability to undergo various chemical reactions, such as oxidation, reduction, and substitution, makes it valuable for developing new compounds in organic chemistry.
Biology
- Biological Activity Studies: Research has indicated that this compound exhibits several biological activities:
- Anticonvulsant Activity: Studies have shown that derivatives of piperidine compounds demonstrate anticonvulsant properties in models like maximal electroshock (MES) and pentylenetetrazole (PTZ), suggesting potential therapeutic applications in epilepsy.
- Analgesic Effects: Similar compounds have been evaluated for their ability to reduce neurogenic pain, indicating potential use in pain management therapies.
- Antidepressant Activity: Some studies suggest that related piperidine derivatives may exhibit antidepressant-like effects comparable to established medications.
- Cytotoxicity Studies: In vitro assays have shown that these compounds can selectively target cancer cells while exhibiting low toxicity towards normal cells.
Medicine
- Therapeutic Applications: Ongoing research aims to explore the therapeutic potential of this compound. Its interactions with neurotransmitter receptors and enzymes suggest it could play a role in treating various neurological conditions.
Industrial Applications
- Material Development: The compound is utilized in the development of new materials and chemical processes within industrial settings. Its unique properties allow for the creation of innovative products in pharmaceuticals and biochemistry.
Mechanism of Action
The mechanism of action of 3-[(2,3-Dimethylphenoxy)methyl]piperidine hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs in the Piperidine/Piperazine Family
Key Observations :
Substituent Effects: The 2,3-dimethylphenoxy group in the target compound provides moderate steric bulk compared to halogenated analogs like 3-[(4-chloro-3-ethylphenoxy)methyl]piperidine HCl (CAS 1220036-62-3), which incorporates a chlorine and ethyl group for increased lipophilicity .
Molecular Weight and Stability :
- The target compound shares the same molecular weight (255.78 g/mol ) as 3-(3-ethoxy-benzyl)-piperidine HCl (CAS 1171079-15-4) but differs in substituent arrangement, impacting solubility and receptor affinity .
- 4-(Diphenylmethoxy)piperidine HCl (CAS 65214-86-0) has a higher molecular weight (303.83 g/mol ) due to its bulky diphenylmethoxy group, which may reduce blood-brain barrier permeability compared to smaller analogs .
Key Observations :
Safety Profiles: The target compound’s SDS highlights precautions against dust inhalation and skin contact, consistent with general piperidine hydrochloride hazards . In contrast, 4-(Diphenylmethoxy)piperidine HCl is explicitly labeled as "harmful," with delayed effects noted upon exposure . EVP-6124 (Encenicline HCl), a related α7nAChR agonist, has well-documented CNS activity but lacks environmental impact data .
Biological Activity
3-[(2,3-Dimethylphenoxy)methyl]piperidine hydrochloride is a synthetic compound that has garnered attention in medicinal chemistry for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a piperidine ring substituted with a dimethylphenoxy group, which is believed to influence its biological interactions. The molecular formula and structural characteristics play a crucial role in determining its pharmacological properties.
The biological activity of this compound primarily involves its interaction with specific receptors or enzymes in biological systems. These interactions can modulate various pathways, leading to therapeutic effects.
- Receptor Binding: The compound may bind to neurotransmitter receptors, influencing synaptic transmission.
- Enzyme Modulation: It can act as an inhibitor or activator of certain enzymes, affecting metabolic processes.
Biological Activities
Research has indicated several biological activities associated with this compound:
- Anticonvulsant Activity: Studies have shown that derivatives of piperidine compounds exhibit anticonvulsant properties. For instance, related compounds were tested in maximal electroshock (MES) and pentylenetetrazole (PTZ) models, demonstrating significant protective effects against seizures .
- Analgesic Effects: The analgesic potential has been evaluated through various pain models. Compounds similar to this compound demonstrated efficacy in reducing neurogenic pain .
- Antidepressant Activity: Some studies suggest that related piperidine derivatives show antidepressant-like effects comparable to established medications such as viloxazine .
- Cytotoxicity Studies: In vitro assays have been conducted to assess the cytotoxic effects on various cell lines. Results indicated that these compounds exhibit low toxicity towards normal cells while maintaining efficacy against cancerous cells .
Table 1: Summary of Biological Activities
Q & A
Q. How to resolve conflicting toxicity profiles reported in literature?
- Methodological Answer:
- Tiered Testing: Conduct acute toxicity (OECD 423) and Ames tests (OECD 471) to validate in silico predictions.
- Dose-Response Analysis: Use zebrafish embryos (FET assay) for LC determination (72-h exposure).
- Meta-Analysis: Apply Cochrane Review criteria to exclude studies with non-GLP compliance or insufficient controls (#user-content-[4][11]).
Q. What compliance considerations apply for international transport of this compound?
- Methodological Answer:
- Regulatory Classification: Verify UN/DOT status; if unlisted, ship as "Not Restricted" with SDS (GHS Section 14).
- Documentation: Include IATA-compliant Shipper’s Declaration for Air Transport and MARPOL Annex III compliance for sea freight.
- Packaging: Use triple-layer containers (polyethylene/glass/ABS) with absorbent padding for liquid nitrogen shipments (#user-content-[11][15]).
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
